![molecular formula C16H13Cl2NO3 B5528851 N-(4-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B5528851.png)
N-(4-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide involves multiple steps. Typically, it starts with the reaction of appropriate phenol derivatives with dichloroacetyl chloride in the presence of anhydrous potassium carbonate and an organic solvent like tetrahydrofuran (THF). The reaction conditions, such as temperature and time, significantly affect the yield and purity of the final compound. For instance, similar compounds have been synthesized under optimized conditions, resulting in significant yields, indicating the feasibility of synthesizing N-(4-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide under controlled conditions (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide has been elucidated using various spectroscopic techniques, including IR, 1HNMR, and elemental analysis. These compounds typically exhibit distinct spectroscopic features that can help identify functional groups and predict the behavior of the compound under different conditions. The crystal structure and intermolecular interactions can also be determined through X-ray crystallography, providing insights into the arrangement and orientation of molecules in the solid state (G. Sharma et al., 2018).
Chemical Reactions and Properties
N-(4-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide can undergo various chemical reactions, primarily due to the reactive sites present in its molecular structure. These include the acetamide group, the chlorophenoxy moiety, and the acetyl group attached to the phenyl ring. The compound can participate in nucleophilic substitution reactions, hydrolysis, and other chemical transformations relevant to its functional groups. The reactivity can be influenced by factors such as the presence of electron-withdrawing or electron-donating groups and the specific conditions under which the reaction is carried out.
Physical Properties Analysis
The physical properties of N-(4-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide, such as melting point, solubility, and crystalline structure, are crucial for its practical applications. These properties depend on the molecular structure and intermolecular forces. Compounds with similar structures have been reported to crystallize in certain systems, and their solubility can vary significantly with the solvent used and temperature conditions (B. Gowda et al., 2009).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10(20)11-2-5-13(6-3-11)19-16(21)9-22-15-8-12(17)4-7-14(15)18/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWUCSHYQQZZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide |
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